N,4-Dimethylbenzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N,4-dimethyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-4-3-5-7-8(6)11-9(10-2)12-7/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNODZWUGADVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,4 Dimethylbenzo D Thiazol 2 Amine and Its Analogues
Classical Synthetic Routes to the Benzothiazole-2-amine Core
The traditional approaches to synthesizing the 2-aminobenzothiazole (B30445) scaffold, the fundamental structure of N,4-dimethylbenzo[d]thiazol-2-amine, primarily rely on cyclization reactions. These methods have been foundational in heterocyclic chemistry.
Cyclization Reactions for Benzothiazole (B30560) Formation
The formation of the benzothiazole ring is a key step in the synthesis of these compounds. One of the most established methods involves the reaction of an appropriately substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent. For instance, the treatment of a 4-substituted aniline with potassium thiocyanate and bromine in acetic acid is a classical route to 6-substituted 2-aminobenzothiazoles. nih.gov However, this method can lead to mixtures of regioisomers when using 4-unsubstituted anilines. nih.gov
Another classical approach is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.net This method is particularly effective for the synthesis of specific isomers, such as 6-substituted benzothiazoles. researchgate.net
The reaction of 2-aminothiophenols with various reagents is also a versatile method for constructing the benzothiazole core. mdpi.com For example, their condensation with aldehydes, β-diketones, or carboxylic acids can yield a wide range of 2-substituted benzothiazoles. mdpi.comorganic-chemistry.org The choice of catalyst and reaction conditions can be tailored to accommodate various functional groups on the starting materials. organic-chemistry.orgnih.gov
| Reaction Type | Reactants | Key Reagents/Conditions | Product | Reference |
| Oxidative Cyclization | 4-Substituted anilines, Potassium thiocyanate | Bromine, Acetic acid | 6-Substituted 2-aminobenzothiazoles | nih.gov |
| Jacobsen Cyclization | Thiobenzanilides | Potassium ferricyanide | 2-Substituted benzothiazoles | researchgate.net |
| Condensation | 2-Aminothiophenols, Aldehydes | Various catalysts (e.g., I2, H2O2/HCl) | 2-Substituted benzothiazoles | organic-chemistry.orgnih.gov |
| Condensation | 2-Aminothiophenols, β-Diketones | Brønsted acids (e.g., TsOH) | 2-Substituted benzothiazoles | organic-chemistry.orgnih.gov |
Introduction of Methyl and Amino Substituents
Once the benzothiazole core is formed, the methyl and amino groups can be introduced or can be present on the starting materials. For the synthesis of this compound, a starting material such as 4-methylaniline would be used in a cyclization reaction to form the 4-methyl-2-aminobenzothiazole intermediate. scholarsresearchlibrary.comresearchgate.net
The N-methylation of the 2-amino group is a subsequent step. This can be achieved through various methylation techniques. A common method involves the reaction of the 2-aminobenzothiazole with a methylating agent like methyl iodide in the presence of a base. mdpi.com An alternative approach for N-alkylation involves the methylation of the corresponding benzothiazole-2-thiol to form a methyl sulfide (B99878) intermediate, which then undergoes a nucleophilic addition-elimination reaction with an amine. nih.gov
Advanced and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and atom-economical synthetic methods. These advanced approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. semanticscholar.org The synthesis of benzothiazole derivatives has greatly benefited from this technology. For example, the reaction of 2-aminobenzothiazoles with α-haloketones can be efficiently carried out under microwave irradiation in a green medium like water-isopropyl alcohol. nih.gov This method offers the advantages of being catalyst-free and having a simple work-up procedure. nih.govresearchgate.net The synthesis of various N-(benzo[d]thiazol-2-yl) acetamide (B32628) derivatives has also been successfully achieved using microwave-assisted methods. semanticscholar.org
| Reactants | Conditions | Advantages | Reference |
| 2-Aminobenzothiazole, α-Haloketone | Microwave irradiation, H2O-IPA | Catalyst-free, short reaction time, high yield | nih.govresearchgate.net |
| N-(benzo[d]thiazol-2-yl)-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl) acetamide, Thioglycolic acid | Microwave irradiation, p-TSA, Ethanol | Rapid, efficient | semanticscholar.org |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes waste, reduces the need for purification of intermediates, and saves time and resources. Several MCRs have been developed for the synthesis of thiazole (B1198619) and benzothiazole derivatives. nih.govcrimsonpublishers.comcrimsonpublishers.com For instance, a four-component reaction involving a secondary cyclic amine, dimethyl acetylenedicarboxylate, 2-aminobenzothiazole, and an aromatic aldehyde can produce complex polyfunctionalized 2-pyrrolidinones containing a benzothiazole unit. nih.gov
Catalyst-Free Conditions
The development of catalyst-free synthetic methods is a key goal of green chemistry, as it eliminates the need for often toxic and expensive catalysts. Several catalyst-free methods for the synthesis of benzothiazoles have been reported. A notable example is the synthesis of benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazoles and α-haloketones under microwave irradiation in a water-isopropyl alcohol mixture, which proceeds without the need for a catalyst. nih.gov Another approach involves the reaction of aromatic amines, aliphatic amines, and elemental sulfur to produce 2-substituted benzothiazoles without any added catalyst or additive. nih.gov
Derivatization Strategies for this compound Analogues
The functionalization of the 2-aminobenzothiazole core, particularly at the amino group, is a common strategy to generate a library of new chemical entities. These derivatization methods are generally applicable to substituted benzothiazoles, including those with a methyl group at the 4-position.
The reaction of the 2-amino group of benzothiazole analogues with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, is a straightforward method to produce the corresponding amides and acylated products. These reactions typically proceed via nucleophilic acyl substitution.
A general approach involves the direct condensation of a 2-aminobenzothiazole with a carboxylic acid, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to form an amide linkage. mdpi.com For instance, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide has been synthesized in high yield by reacting benzo[d]thiazol-2-amine with flurbiprofen (B1673479) in the presence of DCC. mdpi.com This method is broadly applicable for the synthesis of various N-acyl-2-aminobenzothiazole derivatives.
Another common method is the reaction with acyl chlorides. For example, N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide can be synthesized by reacting 2-(2,4-dimethylphenyl)acetyl chloride with benzo[d]thiazol-2-amine and pyridin-2-ylmethanamine. The use of a base like triethylamine (B128534) is typical to neutralize the HCl generated during the reaction. Similarly, chloroacetyl chloride has been used to acylate 2-aminobenzothiazole, followed by reaction with various amines to produce amide derivatives. researchgate.net
Direct acetylation of 2-aminobenzothiazoles can also be achieved using acetic acid, offering an alternative to more moisture-sensitive reagents like acetyl chloride or acetic anhydride. umpr.ac.id For example, N-(benzo[d]thiazol-2-yl)acetamide was synthesized in high yield by treating 2-aminobenzothiazole with triethyl orthoformate and sodium azide (B81097) in refluxing acetic acid. umpr.ac.id
A series of N-benzothiazol-2-yl benzamide (B126) analogues have been synthesized by reacting 3-(chlorosulfonyl)benzoic acid with various amines to form sulfonamides, which are then converted to the corresponding acyl chlorides and subsequently reacted with 2-aminobenzothiazole. japsonline.com Furthermore, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized via a Suzuki cross-coupling reaction of N-(6-bromobenzo[d]thiazol-2-yl)acetamide with various aryl boronic acids or pinacol (B44631) esters in the presence of a palladium catalyst. nih.gov
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzo[d]thiazol-2-amine | Flurbiprofen, DCC | N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | 92 | mdpi.com |
| Benzo[d]thiazol-2-amine | 2-(2,4-Dimethylphenyl)acetic acid, Pyridin-2-ylmethanamine, EDCl, HOBt | N-(Benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide | 84 | |
| 2-Aminobenzothiazole | Cinnamic acid derivatives, SOCl2 | Benzothiazole amide derivatives | Not specified | nih.gov |
| Benzo[d]thiazol-2-amine | 4-Chlorobenzaldehyde, NHC, oxidant | N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide | 93 | rsc.org |
| 2-Aminobenzothiazole | Acetyl chloride | N-(Thiazol-2-yl)acetamide | Not specified | nih.gov |
| 2-Aminobenzothiazole | Chloroacetyl chloride, Hydrazine hydrate, 4,7-Dichloroquinoline | N-(Benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives | 65-75 | researchgate.net |
| 2-Aminobenzothiazole | Cinnamic acid compounds | Benzothiazole amide derivatives | Not specified | rsc.org |
| 2-Aminobenzothiazole | 3-(Chlorosulfonyl)benzoic acid derivatives | N-Benzothiazol-2-yl benzamide analogues | Good | japsonline.com |
| N-(6-Bromobenzo[d]thiazol-2-yl)acetamide | p-Tolylboronic acid, Pd(PPh3)4, K2CO3 | N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide | 85 | nih.gov |
Schiff bases, or imines, are readily formed through the condensation reaction of the primary amino group of 2-aminobenzothiazole analogues with aldehydes or ketones. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule.
For instance, Schiff bases of 2-aminobenzothiazole have been synthesized by reacting it with various aromatic aldehydes in ethanol, sometimes with the addition of a few drops of glacial acetic acid to catalyze the reaction. niscpr.res.in The synthesis of Schiff bases from 4,6-difluoro-2-aminobenzothiazole and different aromatic aldehydes has also been reported, with the reaction being refluxed in methanol (B129727) with a catalytic amount of glacial acetic acid.
A general procedure for synthesizing Schiff bases involves stirring an equimolar mixture of the 2-aminobenzothiazole derivative and an aromatic aldehyde in a suitable solvent like ethanol. hakon-art.com The reaction progress can be monitored by thin-layer chromatography, and the product is typically isolated by filtration upon cooling.
| 2-Aminobenzothiazole Analogue | Aldehyde/Ketone | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| 2-Aminobenzothiazole | 2-Thiophenecarboxaldehyde | N-(thiophen-2-ylmethylene)benzo[d]thiazol-2-amine | Not specified | researchgate.net |
| 2-Aminobenzothiazole | Various higher aromatic and hetero aldehydes | Schiff bases of 2-amino benzo[d]thiazole | Mo-Al2O3/p-TSA catalyst, methanol, room temperature | niscpr.res.in |
| 4,6-Difluoro-2-aminobenzothiazole | 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)-4,6-difluorobenzothiazole-2-amine | Methanol, glacial acetic acid, reflux | |
| 2-(2-Amino-1,3-thiazol-4-yl)-substituted-naphthalen-1-ol | Benzaldehyde derivatives | Schiff bases | Ethanol:1,4-dioxane, piperidine, reflux | hakon-art.com |
| 8-Hydroxyquinoline | 2-Hydrazinobenzothiazole | (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)quinolin-8-ol | Not specified | nih.gov |
The 2-aminobenzothiazole scaffold can be elaborated by incorporating other heterocyclic rings, leading to more complex structures. This is a common strategy in medicinal chemistry to explore new pharmacological properties.
Thiadiazole Derivatives: Derivatives of 1,3,4-thiadiazole (B1197879) can be synthesized from 2-aminobenzothiazole precursors. For example, 5-substituted-1,3,4-thiadiazol-2-amine derivatives have been synthesized by reacting phenylthiosemicarbazide with methoxy (B1213986) cinnamic acid derivatives in the presence of phosphorus oxychloride. nih.gov The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a known pharmacophore and its combination with the benzothiazole ring system can lead to compounds with interesting biological profiles. nih.govisres.org
Thiazolidinone Derivatives: Thiazolidin-4-ones are a well-known class of heterocyclic compounds that can be synthesized from Schiff bases derived from 2-aminobenzothiazoles. Typically, the imine is reacted with a compound containing a thiol group and a carboxylic acid, such as thioglycolic acid, in a cyclocondensation reaction. researchgate.net For example, 2-(substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)thiazolidin-4-ones have been synthesized by reacting the corresponding Schiff bases with 2-mercaptoacetic acid. researchgate.net
Another route to thiazolidinone derivatives involves the reaction of 2-aminothiazole (B372263) with chloroacetyl chloride, followed by reaction with potassium thiocyanate to form an intermediate which can then be cyclized. mdpi.comdntb.gov.ua A series of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have been synthesized and their 5-arylidene derivatives were prepared by condensation with aromatic aldehydes. mdpi.comdntb.gov.ua
Guanidine (B92328) Derivatives: The amino group of 2-aminobenzothiazoles can be converted to a guanidine moiety. While specific examples for this compound are not prevalent in the provided literature, the general transformation is a known synthetic route for this class of compounds.
| Starting Material | Reagent(s) | Incorporated Heterocycle | Product Class | Reference(s) |
|---|---|---|---|---|
| 1-(Benzo[d]thiazol-2-yl)-3-aroylthioureas | Bromine, Acetone, Triethylamine | Thiazole | N-[3-(2-Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides | researchgate.net |
| 4-(6-Methylbenzo[d]thiazol-2-yl)benzenamine, Substituted benzaldehydes | 2-Mercaptoacetic acid | Thiazolidinone | 2-(Substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)thiazolidin-4-one | researchgate.net |
| Schiff bases of 2-amino-6-methoxy-benzothiazole | Thioglycolic acid | Thiazolidinone | 4-Thiazolidinone derivatives | nih.gov |
| Phenylthiosemicarbazide, Methoxy cinnamic acid derivatives | Phosphorus oxychloride | Thiadiazole | 1,3,4-Thiadiazole derivatives | nih.gov |
| 2-Amino-4-(4-chlorophenyl)thiazole | Chloroacetyl chloride, Potassium thiocyanate | Thiazolidinone | 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | mdpi.comdntb.gov.ua |
Beyond direct derivatization of the amino group, other functional groups on the benzothiazole ring system can be introduced or modified. For instance, N-alkylation of the amino group is a common transformation. N-(3-Phenylpropyl)benzo[d]thiazol-2-amine has been synthesized, demonstrating the alkylation of the 2-amino group. nih.gov
While specific examples of oxidation, reduction, or substitution on the this compound ring are not detailed in the provided search results, these are fundamental organic reactions that can be applied to this scaffold. For example, electrophilic aromatic substitution on the benzene (B151609) ring could introduce various substituents, and oxidation or reduction of existing functional groups would further expand the library of accessible analogues.
Spectroscopic and Structural Elucidation of N,4 Dimethylbenzo D Thiazol 2 Amine Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone in the structural determination of N,4-dimethylbenzo[d]thiazol-2-amine derivatives, offering precise information about the atomic arrangement within the molecule.
1H-NMR Analysis of Proton Environments
The 1H-NMR spectrum of this compound and its analogs reveals distinct signals corresponding to each proton's unique chemical environment. In a typical spectrum, the aromatic protons on the benzothiazole (B30560) ring appear as multiplets in the downfield region, generally between 6.8 and 8.4 ppm. The chemical shifts and coupling patterns of these protons provide valuable information about their positions on the benzene (B151609) ring.
The methyl groups attached to the nitrogen and the benzothiazole ring give rise to characteristic singlets in the upfield region of the spectrum. For instance, in N-benzyl-4,6-dimethylbenzo[d]thiazol-2-amine, the methyl protons at positions 4 and 6 appear as sharp singlets at approximately 2.41 ppm and 2.26 ppm, respectively. rsc.org The protons of the N-methyl group in related structures also produce a distinct singlet.
The following table summarizes representative 1H-NMR data for derivatives of this compound:
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| N-benzyl-4,6-dimethylbenzo[d]thiazol-2-amine | DMSO-d6 | 8.37 (s, 1H), 7.40 (d, J = 7.5 Hz, 2H), 7.33 (t, J = 7.8 Hz, 2H), 7.25 (t, J = 5.0 Hz, 2H), 6.85 (s, 1H), 4.57 (d, J = 5.0 Hz, 2H), 2.41 (s, 3H), 2.26 (s, 3H) rsc.org |
| N-(4-chlorophenyl)-6-methylbenzo[d]thiazol-2-amine | DMSO-d6 | 10.55 (brs, 1H), 7.83-7.80 (m, 2H), 7.61 (d, J = 7.2 Hz, 1H), 7.51 (d, J = 8.4 Hz, 1H), 7.41 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 1H), 2.35 (s, 3H) rsc.org |
13C-NMR Analysis of Carbon Frameworks
Complementing the proton data, 13C-NMR spectroscopy provides a detailed picture of the carbon skeleton. The carbon atoms of the benzothiazole ring system resonate at distinct chemical shifts, allowing for their unambiguous assignment. The quaternary carbons, such as C2, C3a, and C7a, typically appear in the range of 118 to 166 ppm.
The carbon of the C-S bond and the C=N bond within the thiazole (B1198619) ring have characteristic chemical shifts. For example, in N-benzyl-4,6-dimethylbenzo[d]thiazol-2-amine, the C2 carbon appears at 165.5 ppm. rsc.org The carbons of the methyl groups are found in the upfield region, typically between 18 and 30 ppm.
Below is a table of representative 13C-NMR data for this compound derivatives:
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| N-benzyl-4,6-dimethylbenzo[d]thiazol-2-amine | DMSO-d6 | 165.5, 149.8, 139.6, 130.5, 130.4, 128.8, 128.2, 128.0, 127.6, 127.4, 118.8, 48.0, 21.3, 18.6 rsc.org |
| N-(4-chlorophenyl)-6-methylbenzo[d]thiazol-2-amine | DMSO-d6 | 160.5, 149.8, 139.6, 131.8, 130.1, 128.8, 127.1, 125.2, 121.0, 119.0, 20.9 rsc.org |
Advanced NMR Techniques (e.g., 2D NMR)
While specific 2D NMR data for this compound is not extensively detailed in the provided search results, the use of techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is standard practice for the structural elucidation of complex organic molecules. For instance, in the analysis of a related compound, N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, 1H-13C HSQC NMR was used to correlate proton signals with their directly attached carbon atoms, confirming assignments made from 1D spectra. mdpi.com These techniques would be invaluable in confirming the connectivity of the proton and carbon frameworks in this compound derivatives, resolving any ambiguities from 1D spectra and providing definitive structural proof.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the various functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound and its derivatives displays a series of absorption bands that correspond to the vibrational frequencies of specific bonds. The presence of an amino group is typically indicated by N-H stretching vibrations in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears in the 2850-2960 cm⁻¹ range.
The C=N stretching vibration of the thiazole ring is a key characteristic band, often found around 1600-1650 cm⁻¹. The C-S stretching vibration is typically observed at lower frequencies, in the range of 600-800 cm⁻¹. For example, the FT-IR spectrum of N-(4-chlorophenyl)-6-methylbenzo[d]thiazol-2-amine shows bands at 3177 cm⁻¹ (N-H stretch), 3075 cm⁻¹ (aromatic C-H stretch), 2904 cm⁻¹ (aliphatic C-H stretch), and 1619 cm⁻¹ (C=N stretch). rsc.org
The following table presents characteristic FT-IR absorption bands for related benzothiazole derivatives:
| Compound | Characteristic FT-IR Bands (cm⁻¹) | Reference |
| N-(4-chlorophenyl)-6-methylbenzo[d]thiazol-2-amine | 3177, 3075, 2904, 1619, 1301, 1248, 1174, 1014 | rsc.org |
| N-phenylbenzo[d]thiazol-2-amine | 3186, 3126, 2931, 1618, 1325, 1293, 1128 | rsc.org |
| N-(4-fluorophenyl)benzo[d]thiazol-2-amine | 3193, 3054, 2906, 1621, 1327, 1272, 1128 | rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight.
The fragmentation of benzothiazole derivatives often involves the cleavage of the bonds within the thiazole ring and the loss of substituents. For instance, the mass spectrum of 2-amino-4-methylbenzothiazole (B75042) shows a prominent molecular ion peak. nist.gov The fragmentation of N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine shows a [M+1]+ peak at m/z 287, confirming its molecular weight. researchgate.net Analysis of the fragmentation pattern can provide valuable information about the connectivity of the atoms in the molecule, complementing the data obtained from NMR and FT-IR spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a fundamental analytical technique for the precise determination of the mass-to-charge ratio (m/z) of a molecule, which allows for the calculation of its elemental formula. This is instrumental in confirming the identity of newly synthesized compounds.
In the study of benzothiazole derivatives, HRMS analysis has been used to unambiguously confirm the structures of newly synthesized compounds. For instance, the HRMS analysis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was instrumental in verifying its molecular structure. mdpi.com While the specific high-resolution mass data was not detailed, the analysis confirmed the successful synthesis of the target molecule. mdpi.com
In a similar vein, Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique often coupled with high-resolution analyzers, was used to characterize a novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives. For one such derivative, an [M+H]⁺ peak was observed at m/z 384.8, which corresponded to its calculated molecular weight, thus supporting its proposed structure. researchgate.net
For comparative purposes, the standard mass spectrometry data for an isomer, 2-Amino-4-methylbenzothiazole, is available. The key observed m/z values are presented in the table below.
| Fragment | m/z Value |
|---|---|
| Molecular Ion [M]⁺ | 164 |
| [M-H]⁺ | 163 |
| Fragment | 122 |
| Fragment | 69 |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms within a molecule and the packing of molecules in the solid state. This technique yields precise bond lengths, bond angles, and crystallographic parameters.
While the crystal structure of this compound has not been reported, a detailed X-ray diffraction analysis was conducted on a related derivative, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. nih.govresearchgate.net The study provided comprehensive crystallographic data, which is summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₁N₃OS |
| Formula Weight | 245.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.78308 (12) |
| b (Å) | 11.66215 (16) |
| c (Å) | 11.00169 (15) |
| β (°) | 97.9460 (12) |
| Volume (ų) | 1116.08 (3) |
| Z | 4 |
| Temperature (K) | 100 |
The analysis revealed that the benzothiazole and pyrazole (B372694) ring systems in this derivative are nearly coplanar, with an interplanar angle of 3.31 (7)°. nih.govresearchgate.net This planarity is a significant structural feature. The study also provided detailed information on bond lengths and angles, confirming the connectivity of the atoms within the molecule. nih.gov
Furthermore, X-ray crystallographic analysis has been employed to establish the structures of other benzothiazole derivatives, such as α-aminophosphonates containing a benzothiazole moiety. nih.gov These studies are crucial for understanding the structure-activity relationships of this class of compounds.
Computational and Theoretical Investigations of N,4 Dimethylbenzo D Thiazol 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No published studies were found that specifically detail the quantum chemical calculations for N,4-Dimethylbenzo[d]thiazol-2-amine. Therefore, data on its electronic structure properties, Molecular Electrostatic Potential (MEP) mapping, and molecular geometry optimization is not available.
Molecular Docking Studies for Ligand-Target Interactions
There are no specific molecular docking studies reported for this compound. Research on related benzothiazole (B30560) compounds shows this is a common technique to explore their therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in drug discovery for predicting the activity of new chemical entities, thereby optimizing the selection of candidates for synthesis and further testing. For benzothiazole derivatives, including this compound, QSAR studies help in understanding how different physicochemical properties and structural features influence their therapeutic potential.
The biological activity of benzothiazole derivatives is intricately linked to their structural characteristics. QSAR models correlate these features, known as molecular descriptors, with activities such as anticancer, antitubercular, and antibiofilm efficacy. nih.govnih.govresearchgate.net These descriptors can be categorized into several types, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
For instance, in a study on thiazole (B1198619) and thiadiazole derivatives as potential antitubulin agents, QSAR models revealed a high correlation between physicochemical parameters and cytotoxic activity. nih.gov The study found that descriptors like XlogP (a measure of lipophilicity), kappa2 (a shape index), and Quadrupole1 (related to the electronic distribution) were significantly correlated with the cytotoxic activity against the A-549 lung carcinoma cell line, achieving a high correlation coefficient (r²: 0.941). nih.gov This indicates that lipophilicity and specific electronic features of the molecule are crucial for its anticancer effect.
Similarly, QSAR studies on thiazolidine-4-one derivatives as antitubercular agents identified that descriptors such as MLFER_S (related to polarizability), GATSe2 (an autocorrelation descriptor related to electronegativity), and the number of halogen atoms positively correlate with antitubercular activity. nih.gov This suggests that increased polarizability and electronegativity in certain parts of the molecule can enhance its ability to inhibit Mycobacterium tuberculosis. nih.gov
While specific QSAR models for this compound are not extensively documented in the reviewed literature, the principles derived from related benzothiazole structures are applicable. The presence of the methyl group at the N-position and the 4-position of the benzo[d]thiazole ring would influence the molecule's lipophilicity, steric profile, and electronic distribution. A QSAR study would quantify the impact of these specific substitutions on a given biological activity, comparing it with other derivatives to build a predictive model. The development of such models is crucial for designing novel benzothiazole compounds with improved potency and selectivity. researchgate.netmdpi.com
Table 1: Examples of QSAR Model Correlation for Thiazole Derivatives
| Derivative Class | Biological Activity | Key Correlated Descriptors | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Thiazole/Thiadiazole Derivatives | Cytotoxicity (Antitubulin) | XlogP, kaapa2, Quadrupole1 | 0.941 | nih.gov |
| Thiazolidine-4-one Derivatives | Antitubercular | MLFER_S, GATSe2, Shal, EstateVSA 6 | 0.9092 | nih.gov |
| Thiazole Derivatives | Antibiofilm | CoMFA/CoMSIA fields (steric, electrostatic) | 0.905 (CoMSIA) | researchgate.net |
In Silico ADMET Prediction
In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicology properties of a compound. These predictions are vital in the early stages of drug development to identify potential liabilities and select candidates with favorable pharmacokinetic profiles. For this compound, ADMET prediction provides insights into its potential behavior within a biological system.
Computational tools predict a range of physicochemical and pharmacokinetic properties. For benzothiazole and thiazole derivatives, studies have successfully used various software to predict ADMET parameters. nih.govnih.govmdpi.comresearchgate.net These predictions are often guided by established rules, such as Lipinski's rule of five, which helps assess the drug-likeness of a compound. mdpi.com
Absorption: This is predicted by evaluating parameters like aqueous solubility, human intestinal absorption (HIA), and permeability through Caco-2 cells (a model for the intestinal wall). mdpi.comfrontiersin.org For many thiazole derivatives, in silico tools have predicted good intestinal absorption, suggesting they can be effectively absorbed after oral administration. nih.govmdpi.com The topological polar surface area (TPSA) is another key descriptor, with lower values generally indicating better permeability. frontiersin.org
Distribution: This aspect is assessed by predicting the compound's ability to bind to plasma proteins and penetrate barriers like the blood-brain barrier (BBB). The volume of distribution (VDss) is also calculated. Furthermore, interactions with transporters like P-glycoprotein (P-gp), which can pump drugs out of cells, are predicted. frontiersin.org Studies on related compounds suggest that many benzothiazole derivatives are predicted to not be P-gp substrates, which is a favorable characteristic. mdpi.com
Metabolism: In silico models predict the likely metabolic fate of a compound by identifying which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize it. The models can also predict whether the compound is likely to inhibit these key metabolic enzymes. mdpi.com Inhibition of CYP enzymes can lead to drug-drug interactions, so early prediction is crucial.
Excretion: This parameter estimates how the compound and its metabolites are eliminated from the body, for example, through renal clearance. Total clearance (CL_TOT) is a key predicted value. mdpi.com
While specific ADMET data for this compound is not detailed in the available literature, predictions for closely related 2-aminobenzothiazole (B30445) and 2-aminothiazole (B372263) derivatives provide a useful reference. nih.govmdpi.comresearchgate.net These studies generally show that the benzothiazole scaffold can be part of molecules with favorable, drug-like ADMET properties. researchgate.net
Table 2: Representative In Silico ADMET Predictions for 2-Aminothiazole Derivatives
| ADMET Property | Predicted Parameter | Typical Predicted Outcome for Thiazole Derivatives | Reference |
|---|---|---|---|
| Absorption | Aqueous Solubility | Variable, often within acceptable range | frontiersin.org |
| Human Intestinal Absorption (HIA) | Generally predicted to be high (>90%) | mdpi.com | |
| Caco-2 Permeability | Predicted to be high for many derivatives | mdpi.comfrontiersin.org | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Often predicted as non-permeant | mdpi.com |
| P-glycoprotein (P-gp) Substrate | Generally predicted as non-substrate | mdpi.comfrontiersin.org | |
| Metabolism | CYP2D6 Inhibitor | Predicted as non-inhibitor for many derivatives | mdpi.com |
| CYP3A4 Inhibitor | Predicted as non-inhibitor for many derivatives | mdpi.com | |
| Excretion | Total Clearance (log(ml/min/kg)) | Variable, within typical ranges for small molecules | mdpi.com |
Biological Activity and Mechanistic Studies of N,4 Dimethylbenzo D Thiazol 2 Amine and Its Derivatives in Vitro Focus
Evaluation of Antimicrobial Properties (In Vitro)
The antimicrobial potential of N,4-Dimethylbenzo[d]thiazol-2-amine derivatives has been a subject of extensive research, with studies investigating their efficacy against a variety of bacterial and fungal pathogens.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of 2-aminobenzothiazole (B30445) have demonstrated notable antibacterial activity. For instance, a novel benzothiazol- and benzooxazol-2-amine scaffold was designed and synthesized, with preliminary structure-activity relationship (SAR) analysis revealing that a compound with a 5,6-difluorosubstituted benzothiazole (B30560) was a potent inhibitor of Gram-positive pathogens. nih.gov This compound also showed potential against drug-resistant bacteria. nih.gov Molecular docking studies have suggested that Staphylococcus aureus methionyl-tRNA synthetase could be a possible target for these compounds. nih.gov
Further research into 2-aminobenzothiazole-based DNA gyrase B inhibitors has yielded compounds with broad-spectrum antibacterial activity against ESKAPE pathogens. nih.gov One particular compound exhibited low nanomolar inhibition of DNA gyrase and potent activity against most Gram-positive strains, with minimum inhibitory concentrations (MIC) of less than 0.03 μg/mL, and against Gram-negative strains like E. coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae with MICs ranging from 4–16 μg/mL. nih.gov
The substitution on the benzothiazole ring has been shown to be crucial for activity. For example, the introduction of a methyl group at the 4th position of the phenyl ring in pyrazole-thiazole hybrids of benzothiazole derivatives enhanced antibacterial activity, with one compound showing an MIC of 1.9 μg/ml against B. subtilis, comparable to the reference drug ciprofloxacin. nih.gov Similarly, chalcone-based benzothiazole derivatives have shown excellent antibacterial activity against various plant pathogenic bacteria, outperforming the standard drug bismerthiazole. nih.gov
Conversely, some studies have found that certain benzothiazole derivatives exhibit better activity against Gram-negative bacteria. For example, benzothiazole derivatives of isatin (B1672199) were more effective against Gram-negative strains, with one compound showing excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), surpassing the efficacy of ciprofloxacin. nih.gov
Below is a table summarizing the antibacterial activity of selected this compound derivatives:
| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference |
| 5,6-difluorosubstituted benzothiazole | Gram-positive pathogens | Potent inhibitor | nih.gov |
| 2-aminobenzothiazole-based DNA gyrase B inhibitor | Gram-positive strains | < 0.03 μg/mL | nih.gov |
| 2-aminobenzothiazole-based DNA gyrase B inhibitor | E. coli, A. baumannii, P. aeruginosa, K. pneumoniae | 4–16 μg/mL | nih.gov |
| Pyrazole-thiazole hybrid with CH3 at 4th position | B. subtilis | 1.9 μg/ml | nih.gov |
| Benzothiazole derivative of isatin | E. coli | 3.1 μg/ml | nih.gov |
| Benzothiazole derivative of isatin | P. aeruginosa | 6.2 μg/ml | nih.gov |
Antifungal Activity
In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. A series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and screened, with almost all compounds demonstrating antifungal activity. nih.gov Two compounds, in particular, showed significant activity with MIC values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis, without exhibiting cytotoxicity to human cells. nih.gov
Research on other thiazole (B1198619) derivatives has also yielded promising results. For example, 5-arylidene-(Z)-2-dimethylamino-1,3-thiazol-4-ones were synthesized and evaluated, with one compound showing selective and fungicidal activity against Cryptococcus neoformans and dermatophytes, with MICs ranging from 2 to 16 microg/mL. nih.gov Furthermore, some benzothiazole-based 4-thiazolidinones have shown very potent activity against C. albicans with MIC values in the range of 15.6–125 microg/mL. mdpi.com
The following table summarizes the antifungal activity of selected this compound derivatives:
| Compound/Derivative | Fungal Strain(s) | Activity (MIC) | Reference |
| 6-substituted 2-aminobenzothiazole derivatives | C. albicans, C. parapsilosis, C. tropicalis | 4-8 μg/mL | nih.gov |
| 5-arylidene-(Z)-2-dimethylamino-1,3-thiazol-4-one | C. neoformans, dermatophytes | 2-16 microg/mL | nih.gov |
| Benzothiazole based 4-thiazolidinones | C. albicans | 15.6–125 microg/mL | mdpi.com |
Investigation of Anticancer Activity (In Vitro Cell Line Studies)
The anticancer properties of this compound and its derivatives are a significant area of research, with numerous studies focusing on their effects on various cancer cell lines and the underlying mechanisms of action.
Antiproliferative Assays on Various Cancer Cell Lines
A wide array of this compound derivatives has been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. For instance, a series of N-1,3-benzothiazol-2-ylbenzamide derivatives showed prominent inhibitory effects on the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. scispace.comresearchgate.net Another study reported that a novel series of 2-aminobenzothiazoles containing a 3,4-dihydropyrimidin-2(1H)-one motif exhibited antiproliferative activity, emphasizing the importance of the benzothiazole scaffold. nih.gov
Furthermore, some 2-aminobenzothiazole derivatives have shown potent antiproliferative effects against C6 rat glioma and A549 human lung adenocarcinoma cell lines. nih.gov Phenylacetamide derivatives containing the benzothiazole nucleus also induced a marked reduction in the viability of paraganglioma and pancreatic cancer cells at low micromolar concentrations. nih.govmdpi.comsemanticscholar.org
The table below presents data on the antiproliferative activity of selected derivatives:
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |
| N-1,3-benzothiazol-2-ylbenzamide derivative (1k) | MCF-7 | Comparable to HepG2 | scispace.comresearchgate.net |
| 2-aminobenzothiazole with 1,3,4-oxadiazole (B1194373) moiety (24) | C6 rat glioma | 4.63 ± 0.85 μM | nih.gov |
| 2-aminobenzothiazole with 1,3,4-oxadiazole moiety (24) | A549 human lung adenocarcinoma | 39.33 ± 4.04 μM | nih.gov |
| Phenylacetamide derivative (4l) | Pancreatic and Paraganglioma cancer cells | Low micromolar concentrations | nih.govmdpi.comsemanticscholar.org |
| 2-aminobenzothiazole derivative (13) | HCT116, A549, A375 | 6.43 ± 0.72, 9.62 ± 1.14, 8.07 ± 1.36 μM | nih.gov |
Mechanisms of Cell Growth Inhibition (e.g., Apoptosis Induction, Cell Cycle Arrest)
The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. One benzothiazole derivative, referred to as 5g, was found to interfere with cell proliferation, leading to a significant G2/M arrest in the cell cycle. nih.gov This was associated with increased levels of reactive oxygen species (ROS) and subsequent DNA double-strand breaks. nih.gov The treatment with 5g also led to the deregulation of cell cycle-associated proteins like CDK1 and CyclinB1, a decrease in mitochondrial membrane potential, and the activation of apoptosis. nih.gov
Similarly, a study on N-1,3-benzothiazol-2-ylbenzamide derivatives revealed that the most active compounds induced apoptosis, particularly in MCF-7 cancer cells. scispace.comresearchgate.net The proapoptotic effect was confirmed by the detection of mono- and oligonucleosomes enrichment. scispace.comresearchgate.net In another investigation, a novel 2-aminobenzothiazole derivative was found to induce G2/M cell cycle arrest and apoptosis in human bladder cancer T24 cells through the inhibition of the ROS-dependent PI3k/Akt signal transduction pathway. mdpi.com
Effects on Cellular Migration (e.g., Wound Healing Assays)
In addition to inhibiting proliferation, some thiazole derivatives have been shown to impede cancer cell migration, a critical step in metastasis. In a scratch wound healing assay, new thiazole derivatives demonstrated an inhibitory effect on the migration of MDA-MB-231 breast cancer cells in vitro. cyberleninka.ructtjournal.com At a concentration of 10 µM, which did not affect cell growth, these compounds significantly inhibited cell motility. cyberleninka.ructtjournal.com
The wound healing assay is a standard method to study cell migration in vitro. nih.gov4dcell.comnih.govcellbiolabs.commdpi.com It involves creating a "wound" in a confluent cell monolayer and observing the rate at which the cells migrate to close the gap. nih.gov4dcell.comnih.govcellbiolabs.commdpi.com Studies have shown that synthetic thiazole derivatives can be effective inhibitors of MDA-MB-231 cell migration at a concentration of 10 µmol/L, while exhibiting low cytotoxicity. cyberleninka.ru
The table below shows the inhibitory effect of certain thiazole derivatives on MDA-MB-231 cell migration:
| Compound | Inhibition Rate (24h) | Inhibition Rate (48h) | Reference |
| Compound 1 | 64.52% | 28.19% | cyberleninka.ructtjournal.com |
| Compound 2 | 36.87% | 18.93% | cyberleninka.ructtjournal.com |
| Compound 3 | 41.30% | 16.19% | cyberleninka.ructtjournal.com |
Caspase Activity Modulation
The modulation of caspase activity by benzothiazole derivatives is often observed as a downstream effect of other cellular interactions, particularly in the context of apoptosis. Research into the inhibition of enzymes like Cathepsin D has shown a direct link to the activation of apoptotic pathways. For instance, the inhibition of Cathepsin D can lead to the destabilization of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein. This destabilization subsequently promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. This process culminates in the activation of effector caspases, such as caspase-3.
Studies have demonstrated that the combination of a Cathepsin D inhibitor with an apoptosis-inducing agent like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) markedly increases the activity of caspase 3, leading to enhanced apoptosis in cancer cells. researchgate.net This suggests that while benzothiazole derivatives may not directly bind to and modulate caspases, their ability to inhibit other key proteins can trigger a cascade of events that results in significant caspase activation. researchgate.net
Enzyme Inhibition Studies (In Vitro)
Derivatives of the benzothiazole scaffold have been extensively studied as inhibitors of various enzymes, demonstrating a broad range of potential therapeutic applications.
Inhibition of Specific Enzymes (e.g., DprE1, PPARγ, Renin, Cathepsin D, HDAC)
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is a crucial enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis. fabad.org.tr Benzothiazinones (BTZs), a class of compounds structurally related to benzothiazoles, are potent irreversible inhibitors of DprE1. fabad.org.trresearchgate.net These nitroaromatic compounds form a covalent bond with a key cysteine residue (Cys387) in the enzyme's active site, which is essential for its catalytic activity. ajrconline.org This inhibition blocks the synthesis of vital cell wall components, leading to bacterial death. fabad.org.trresearchgate.net
Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARγ is a nuclear receptor and a key molecular target in the treatment of type 2 diabetes, as it plays a vital role in promoting glucose uptake and insulin (B600854) sensitivity. nih.gov Several studies have identified 2-aminobenzothiazole derivatives as agonists of PPARγ. nih.govnih.gov Molecular docking studies have shown that derivatives such as methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate and 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine exhibit high affinity for PPARγ, suggesting this agonistic effect is the basis for their antidiabetic potential. nih.gov
Renin: A series of renin inhibitors featuring a 2-amino-4-thiazolyl moiety at the P2 position have been synthesized and evaluated. These derivatives are reported to be potent inhibitors of monkey renin in vitro. arabjchem.org
Cathepsin D: In contrast to their potent inhibition of renin, the same 2-amino-4-thiazole-containing derivatives were found to be only weak inhibitors of the closely related aspartic proteinase, bovine Cathepsin D. arabjchem.org This demonstrates a high degree of selectivity for renin over Cathepsin D, a desirable trait in drug design to minimize off-target effects. arabjchem.org
Histone Deacetylases (HDACs): Benzothiazole-containing hydroxamic acids have emerged as potent inhibitors of histone deacetylases, which are promising targets for cancer therapy. researchgate.net By modifying the core structure of known HDAC inhibitors like SAHA (Vorinostat) to include a benzothiazole moiety, researchers have developed compounds with significant inhibitory effects against Class I and II HDACs. Some of these novel analogues exhibit cytotoxicity against various human cancer cell lines at levels comparable to SAHA. researchgate.net Specifically, certain derivatives show good inhibition against HDAC3 and HDAC4.
Table 1: In Vitro Enzyme Inhibition by Benzothiazole Derivatives
| Derivative Class | Target Enzyme | Activity | Source(s) |
|---|---|---|---|
| Benzothiazinones (BTZ) | DprE1 | Irreversible covalent inhibition | researchgate.net, fabad.org.tr, ajrconline.org |
| 2-Aminobenzothiazole derivatives | PPARγ | Agonist activity, high affinity | nih.gov, nih.gov |
| 2-Amino-4-thiazole derivatives | Renin | Potent inhibition | arabjchem.org |
| 2-Amino-4-thiazole derivatives | Cathepsin D | Weak inhibition | arabjchem.org |
| Benzothiazole hydroxamic acids | HDAC3, HDAC4 | Potent inhibition | researchgate.net,, |
Other Investigated Biological Activities (In Vitro)
Antidiabetic Potential (Molecular Targets)
The antidiabetic potential of benzothiazole derivatives has been linked to their interaction with several molecular targets in vitro. The primary mechanism identified is the agonist effect on the peroxisome proliferator-activated receptor (PPARγ), which is central to glucose metabolism and insulin sensitization. nih.govnih.gov
Beyond PPARγ, other targets have been explored. Thiazol-4(5H)-one derivatives have been investigated as inhibitors of α-amylase, an enzyme responsible for the breakdown of starch into glucose. By inhibiting this enzyme, these compounds can potentially reduce the post-prandial glucose spike. Furthermore, studies have investigated the potential of oxazolone (B7731731) derivatives to act as α-glucosidase inhibitors, which would similarly delay carbohydrate digestion and absorption. These varied molecular targets highlight the multifaceted approach through which benzothiazole-related structures may exert antidiabetic effects. nih.gov
Anthelmintic Activity
Several classes of benzothiazole derivatives have been identified as potent anthelmintic agents in in vitro studies. arabjchem.org A notable example is the benzothiazole anthelmintic tioxidazole (B1197779) (methyl 6-propoxybenzothiazole-2-carbamate), which is thought to act by disrupting the glucose metabolism of parasites. arabjchem.org
In vitro screening of newly synthesized derivatives against Schistosoma mansoni has identified highly active compounds. Specifically, certain benzothiazol-2-yl-dithiocarbamate copper complexes demonstrated 100% worm mortality at a concentration of 10 μg/mL, an activity level comparable to the standard drug praziquantel. arabjchem.orgresearchgate.net Other studies focusing on different derivatives, such as those containing an ethoxy group on the benzothiazole ring, have shown potent activity against the earthworm Pontoscotex corethruses.
Table 2: In Vitro Anthelmintic Activity of Benzothiazole Derivatives
| Derivative Class | Target Organism | Activity | Concentration | Source(s) |
|---|---|---|---|---|
| Benzothiazol-2-yl-dithiocarbamate copper complexes | Schistosoma mansoni | 100% worm mortality | 10 µg/mL | arabjchem.org, researchgate.net |
| 4-(6-Ethoxy-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amine Schiff bases | Pontoscotex corethruses | Potent activity | 0.2% w/v |
Anti-inflammatory Properties
The anti-inflammatory properties of this compound derivatives have been investigated, with a primary focus on their ability to inhibit cyclooxygenase (COX) enzymes. The COX-1 and COX-2 enzymes are key to the inflammatory pathway, as they are responsible for the synthesis of prostaglandins.
In vitro evaluations have shown that certain benzo[d]thiazol-2-amine derivatives are effective inhibitors of both COX-1 and COX-2. For example, specific synthesized compounds exhibited significant inhibitory action with IC50 values (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range, indicating potent anti-inflammatory potential.
Table 3: In Vitro COX Inhibition by Benzothiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Source(s) |
|---|---|---|---|
| (E)-N-(4-(4-aminophenoxy) benzylidene) benzo[d]thiazol-2-amine | COX-1 | 5.0 | |
| (E)-N-(4-(4-ethylphenoxy) benzylidene) benzo[d]thiazol-2-amine | COX-2 | 10 |
Antiviral Properties
The benzothiazole scaffold, a key component of this compound, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netrjptonline.org Derivatives of 2-aminobenzothiazole have demonstrated significant potential as antiviral agents, with research exploring their efficacy against a diverse range of viruses. rjptonline.orgnih.gov While studies focusing specifically on the N,4-dimethyl substituted variant are limited, the broader class of related compounds provides a strong indication of its potential antiviral profile.
In vitro studies have shown that benzothiazole derivatives can inhibit various viruses, including RNA and DNA viruses. For instance, certain pyrimido[2,1-b]benzothiazole derivatives have been reported to reduce viral plaques of Herpes Simplex Virus-1 (HSV-1). nih.gov Other research has focused on Hepatitis C Virus (HCV), a single-stranded RNA virus, where quinoxalin-2(1H)-one derivatives featuring a 4-aryl-substituted thiazol-2-amine moiety were identified as potent non-nucleoside inhibitors. nih.gov Similarly, phenylalanine derivatives containing a benzothiazole moiety have been investigated as inhibitors of the HIV-1 capsid. kuleuven.be
The antiviral activity of this class of compounds extends to influenza viruses. Novel aminothiazole derivatives have shown significant activity against the PR8 influenza A strain, with efficacy comparable to established antiviral drugs like oseltamivir (B103847) and amantadine (B194251) in vitro. mdpi.com Furthermore, research into 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, a related thiazole amide, identified it as a potent inhibitor of the Chikungunya virus (CHIKV), an alphavirus. nih.gov The mechanism for some of these derivatives involves blocking viral replication by inhibiting processes such as the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov
The following table summarizes the in vitro antiviral activity of various benzothiazole and thiazole derivatives, highlighting the range of viruses targeted and the potency of these compounds.
| Compound Class | Virus Targeted | Activity Metric | Result | Reference |
| Phenylalanine-benzothiazole derivatives | HIV-1 | EC₅₀ | 3.57 µM to 41.15 µM | kuleuven.be |
| Quinoxalinone-thiazol-2-amine derivatives | Hepatitis C Virus (HCV) | EC₅₀ | 0.05 µM (for BH6870) | nih.gov |
| Aminothiazole derivatives | Influenza A (PR8 strain) | Antiviral activity | Comparable to oseltamivir | mdpi.com |
| Thiazole Amide derivatives | Chikungunya virus (CHIKV) | EC₉₀ | 0.45 µM | nih.gov |
| Pyrimido[2,1-b]benzothiazole derivatives | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 50-61% | nih.gov |
Antitubercular Properties
The thiazole and benzothiazole rings are integral to numerous compounds investigated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. rjptonline.orgnih.gov The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the development of new therapeutic agents, and 2-aminobenzothiazole derivatives are a promising area of research. nih.gov
Studies on 2-mercaptobenzothiazole (B37678) derivatives have identified compounds with potent bactericidal effects against Mtb. nih.gov Specifically, derivatives bearing dimethyl substituents on the benzothiazole ring have shown significant activity against M. tuberculosis. nih.gov One study identified N-Cyclohexyl-2-((4,6-dimethylbenzo[d]thiazol-2-yl)thio)acetamide as a potent compound, suggesting that the dimethyl substitution pattern, similar to that in this compound, is favorable for antitubercular activity. nih.gov The proposed mechanism for some of these derivatives is the inhibition of the type II NADH dehydrogenase (NDH-2), an essential enzyme in the respiratory chain of Mtb, thereby disrupting the pathogen's energy metabolism. nih.gov
Furthermore, research on a broad series of 2-aminothiazoles revealed that modifications at the N-2 position could improve antitubercular activity by over 128-fold compared to the initial screening hit. nih.gov This highlights the synthetic tractability and potential for optimization within this chemical class. Thiazolidin-4-one hybrids containing a thiazole moiety have also demonstrated excellent in vitro activity against the Mtb H₃₇Rv strain, with some compounds showing greater potency than the first-line drugs isoniazid (B1672263) and rifampicin. mdpi.comnih.gov
The table below presents the in vitro antitubercular activity of selected thiazole and benzothiazole derivatives.
| Compound Class | Mtb Strain | Activity Metric | Result | Reference |
| 2-Aminothiazole (B372263) derivatives | H₃₇Rv | MIC | 0.024 µM (for compound 55) | nih.gov |
| 2-Mercaptobenzothiazole derivatives | H₃₇Rv | MIC | <0.8 µg/mL (for potent compounds) | nih.gov |
| Pyrrole-thiazolidin-4-one hybrids | H₃₇Rv | MIC | 0.5 µg/mL | mdpi.com |
| Thiazolidine-2,4-dione (TZD) hybrids | H₃₇Rv | MIC | 0.078–0.283 µM | nih.govnih.gov |
Structure-Activity Relationship (SAR) Analysis
Impact of Substituent Modifications on Biological Efficacy
The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents on both the benzothiazole ring and the exocyclic amine. Structure-activity relationship (SAR) studies on related compounds provide critical insights into optimizing their therapeutic potential. rjptonline.org
For antitubercular activity, the central thiazole moiety and a 2-pyridyl group at the C-4 position of the thiazole have been shown to be intolerant to modification in some series. nih.gov However, the N-2 position of the aminothiazole offers significant flexibility, where the introduction of substituted benzoyl groups has led to a dramatic increase in potency. nih.gov Specifically, adding a 3,4-dimethylphenyl substituent to certain pyrrole-thiazolidin-4-one hybrids resulted in excellent activity. mdpi.com In another series of 2-mercaptobenzothiazole derivatives, lipophilicity was found to be a key factor for penetrating the bacterial cell wall, though excessively bulky lipophilic groups could diminish activity. nih.gov
In the context of antiviral activity, SAR analysis of quinoxalinone derivatives revealed that a 4-aryl-substituted thiazol-2-amine moiety was optimal for anti-HCV activity. nih.gov The electronic properties of substituents are also crucial; incorporating more than one halogen or a strong electron-withdrawing group on the phenyl ring attached to the thiazole was found to decrease antiviral potency significantly. nih.gov Conversely, for aminothiazole derivatives targeting influenza A, a 4-trifluoromethylphenyl substituent on the thiazole ring conferred significant antiviral activity. mdpi.com For HIV-1 inhibitors based on a phenylalanine-benzothiazole scaffold, derivatives with an amino-substituted aniline (B41778) showed good antiviral activity, whereas those with halogenated aniline lost activity. kuleuven.be
The nature of the substituent also plays a role in the compound's mechanism. For instance, in a series of pyrimidinesulfonamide scaffolds, various substitutions on the sulfonamide moiety were explored to enhance inhibitory activity against the heat shock protein Hsp90α, which can be exploited by viruses. nih.gov
Role of Hydrogen Bonding and Other Intermolecular Interactions
The biological efficacy of this compound and its derivatives is critically dependent on their ability to form specific intermolecular interactions, such as hydrogen bonds, with their biological targets. mdpi.com These non-covalent interactions are fundamental for molecular recognition and the stabilization of the drug-receptor complex.
In the development of anti-HCV agents, the introduction of a hydrogen-bond acceptor, like an ester or amide group, at a specific position on the quinoxalinone ring was found to be beneficial for antiviral potency. nih.gov Furthermore, the NH-group of the lactam moiety in this series was identified as a crucial hydrogen bond donor, essential for its anti-HCV activity. nih.gov
Molecular docking studies on various thiazole derivatives have further elucidated the importance of these interactions. For Alzheimer's disease inhibitors, theoretical studies showed that electron-donating groups increase biological potential by enhancing the molecule's ability to form hydrogen bonds with active sites in target enzymes. mdpi.com The hydrogen atoms of sulfonamide groups, for example, often show a high positive electrostatic potential, making them potent hydrogen bond donors. mdpi.com Docking simulations of benzo[d]thiazol-2-amine derivatives with DNA and the HER enzyme have also highlighted the central role of hydrogen bonding and hydrophobic interactions in determining binding affinity. nih.gov
Future Research Directions and Unexplored Avenues for N,4 Dimethylbenzo D Thiazol 2 Amine
Development of Novel Synthetic Methodologies
The synthesis of N,4-Dimethylbenzo[d]thiazol-2-amine and its analogs is a cornerstone of its continued investigation. While established methods exist, future research should prioritize the development of more efficient, scalable, and environmentally benign synthetic strategies. Drawing inspiration from recent advancements in the synthesis of related benzothiazole (B30560) derivatives, several promising avenues emerge.
One key area for development is the exploration of metal-free catalytic systems. A recently developed metal-free protocol for the synthesis of N-alkylbenzo[d]thiazol-2-amine derivatives, which utilizes the methylation of a thiol functional group to facilitate nucleophilic addition-elimination, could be adapted for the synthesis of this compound. nih.gov This approach offers a more sustainable alternative to traditional metal-catalyzed reactions.
Furthermore, the use of microwave irradiation has shown promise in accelerating the synthesis of benzothiazole structures. For instance, the reaction of 4-aminobenzoic acid and 2-aminothiophenol (B119425) in polyphosphoric acid under microwave irradiation has been successfully employed to create 2-(4-aminophenyl)benzothiazole. researchgate.net Investigating similar microwave-assisted syntheses for this compound could significantly reduce reaction times and improve yields.
The development of one-pot synthesis procedures also represents a significant step forward. Such methods, which combine multiple reaction steps into a single operation, offer increased efficiency and reduced waste. Research into a one-pot, three-component reaction for the synthesis of novel 2-aminobenzothiazole (B30445) derivatives could provide a template for developing a similar streamlined process for this compound.
| Synthetic Approach | Key Features | Potential Advantages for this compound |
| Metal-Free Catalysis | Avoids the use of heavy metals. | More sustainable and cost-effective synthesis. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. | Reduced reaction times and potentially higher yields. |
| One-Pot Reactions | Combines multiple synthetic steps. | Increased efficiency and reduced waste generation. |
Exploration of New Biological Targets and Mechanisms of Action
The benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com While the specific biological profile of this compound is not yet extensively characterized, the activities of its structural analogs provide a fertile ground for future investigation.
A primary focus should be the evaluation of its potential as an anticancer agent. Derivatives of benzo[d]thiazol-2-amine have demonstrated the ability to inhibit the proliferation of various cancer cell lines. nih.gov For example, certain derivatives have been shown to interact with the Human Epidermal growth factor receptor (HER) enzyme and DNA. nih.gov Future studies should investigate whether this compound exhibits similar activity and elucidate its precise mechanism of action, which could involve the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. nih.gov
The antimicrobial potential of this compound also warrants thorough exploration. Novel benzothiazole-based compounds have been designed as dual inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. mdpi.com Screening this compound against a panel of pathogenic bacteria and fungi could uncover new therapeutic leads to combat infectious diseases.
Furthermore, the discovery of N-methylbenzo[d]oxazol-2-amine as a potent anthelmintic agent suggests that N-alkylated benzothiazoles could also possess activity against parasitic worms. nih.gov This opens up an entirely new therapeutic area for investigation for this compound.
Integration with Advanced Computational Design Principles
The integration of computational chemistry is a powerful tool for accelerating the drug discovery and materials design process. For this compound, advanced computational methods can provide valuable insights into its structure-activity relationships (SAR) and guide the design of new derivatives with enhanced properties.
Molecular docking studies, which predict the binding orientation of a molecule to a target protein, have been successfully used to identify potential biological targets for benzothiazole derivatives. For instance, docking studies have been employed to evaluate the binding affinity of benzo[d]thiazol-2-amine derivatives to the HER enzyme. nih.gov Similar in silico screening of this compound against a library of known drug targets could rapidly identify promising avenues for experimental validation.
Density Functional Theory (DFT) calculations can be utilized to understand the electronic properties of this compound and its derivatives. Such studies have been used to rationalize the luminescent properties of N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole. mdpi.com Applying DFT methods to this compound could help in the design of new materials with specific optical or electronic properties.
Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool. By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of novel, unsynthesized molecules. Developing a QSAR model for a library of this compound derivatives would enable the rational design of more potent and selective compounds.
| Computational Method | Application | Potential Impact |
| Molecular Docking | Predicting binding to biological targets. | Rapid identification of potential therapeutic applications. |
| Density Functional Theory (DFT) | Understanding electronic and optical properties. | Design of novel materials with tailored functionalities. |
| QSAR Modeling | Predicting biological activity based on structure. | Rational design of more potent and selective compounds. |
Expansion into Diverse Application Areas Beyond Current Scope
While the primary focus of research on benzothiazole derivatives has been in the realm of medicinal chemistry, the unique properties of the benzothiazole core suggest a much broader range of potential applications. Future research should aim to expand the utility of this compound into new and emerging fields.
One promising area is in the development of novel materials for organic electronics. The benzothiazole moiety is known to possess interesting photophysical properties, and derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.commdpi.com The specific substitution pattern of this compound may impart unique luminescent or charge-transport properties that could be harnessed for these applications.
The development of chemosensors is another exciting avenue. The nitrogen and sulfur atoms in the benzothiazole ring can act as coordination sites for metal ions. By functionalizing the this compound scaffold with appropriate recognition units, it may be possible to create selective and sensitive sensors for the detection of specific metal ions or other analytes.
Furthermore, the field of agrochemicals represents a potential application area. 2,1,3-Benzothiadiazole, a related heterocyclic compound, has been used as a fungicide and antibacterial agent in agricultural settings. mdpi.com Investigating the potential of this compound and its derivatives as crop protection agents could lead to the development of new and effective agrochemicals.
Q & A
Q. What are the established synthetic routes for N,4-Dimethylbenzo[d]thiazol-2-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between substituted benzothiazole precursors and amines. For example, a reflux method using ethanol or methanol as solvents with catalytic acetic acid is common, yielding derivatives in 67–77% efficiency after recrystallization . Optimization involves adjusting reaction time, temperature (e.g., reflux at 80–100°C), and stoichiometry of reagents. Substituent-dependent yields (e.g., 68–77% for halogenated derivatives) highlight the need for tailored conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and amine proton environments (e.g., δ 7.21–7.67 ppm for aromatic protons, δ 4.51 ppm for CH₂ groups) .
- IR Spectroscopy : Identifies functional groups like N-H (1620–1639 cm⁻¹) and C-S (740–879 cm⁻¹) .
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 261.0248 for C₁₃H₉ClN₂S⁺) .
- Melting Point Analysis : Verifies purity (e.g., 127–219°C for halogenated analogs) .
Q. What preliminary biological activities are associated with this compound derivatives?
Thiazole derivatives exhibit antimicrobial, anticancer, and antifungal properties. In vitro assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) show moderate to high efficacy, with MIC values often <50 µg/mL . Activity correlates with electron-withdrawing substituents (e.g., halogens) enhancing membrane penetration .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
DFT studies (e.g., B3LYP/6-311++G(d,p)) calculate molecular orbitals, Fukui indices, and electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Exact exchange terms improve accuracy in predicting bond dissociation energies (average deviation <2.4 kcal/mol) . For corrosion inhibition, DFT-derived parameters like ΔN (electron transfer) and global hardness correlate with experimental inhibition efficiencies (>80% for methyl-substituted analogs) .
Q. What strategies resolve contradictions between experimental and computational data for thiazole derivatives?
Discrepancies in tautomerism or bioactivity predictions require:
- Multi-configurational calculations : To model dynamic tautomerism (e.g., thiazole-pyridine hydrogen competition with ΔE ~4 kcal/mol) .
- Solvent-Corrected Models : PCM or SMD solvation models adjust for dielectric effects in biological assays .
- Docking Validation : Compare DFT-predicted binding poses with crystallographic data (e.g., PDB: 1M17 for kinase targets) .
Q. How do substituents influence the structure-activity relationship (SAR) of this compound in drug design?
- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility but reduce antimicrobial potency due to decreased lipophilicity .
- Halogens (e.g., -Cl, -Br) : Improve binding to enzyme active sites (e.g., CYP450) via halogen bonding, increasing IC₅₀ values by 2–5 fold .
- Methyl Groups : Stabilize hydrophobic interactions in anticancer targets (e.g., EGFR) .
Q. What advanced methods validate tautomeric forms and dynamic behavior in this compound derivatives?
- Variable-Temperature NMR : Detects tautomeric equilibria (e.g., thiazole vs. pyridine protonation) .
- X-ray Crystallography : Resolves divalent N(I) centers in solid-state structures .
- Time-Resolved Spectroscopy : Tracks real-time tautomerization kinetics in solution .
Methodological Resources
Q. Table 1: Key Synthetic Protocols for Analogous Thiazoles
| Substituent | Method | Yield (%) | Reference |
|---|---|---|---|
| 6-Cl | Reflux (EtOH, 7 hrs) | 77 | |
| 6-CF₃ | Microwave-assisted | 64 | |
| 4-CH₃ | Column chromatography | 67 |
Q. Table 2: Computational Parameters for DFT Studies
| Functional | Basis Set | Application | Error Margin |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Corrosion Inhibition | ±1.8 kcal/mol |
| CAM-B3LYP | def2-TZVP | Tautomerism | ±0.3 Å (bond length) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
